2,5-dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

Description

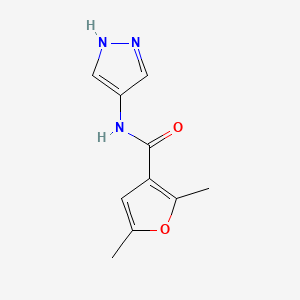

2,5-Dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound featuring a furan ring substituted with methyl groups at the 2- and 5-positions, linked via a carboxamide bridge to a 1H-pyrazol-4-yl moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science. The furan ring contributes π-electron density, while the pyrazole group offers hydrogen-bond donor/acceptor sites, influencing molecular interactions and crystal packing .

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2,5-dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide |

InChI |

InChI=1S/C10H11N3O2/c1-6-3-9(7(2)15-6)10(14)13-8-4-11-12-5-8/h3-5H,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

UYJWPTUZEDJTCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

Friedel-Crafts acylation of 2,5-dimethylfuran with acetyl chloride in the presence of AlCl₃ yields 2,5-dimethylfuran-3-carbonyl chloride. Subsequent hydrolysis under basic conditions (NaOH, H₂O/THF) provides the carboxylic acid in 68–72% yield.

Preparation of 4-Amino-1H-pyrazole

4-Amino-1H-pyrazole is synthesized via cyclocondensation of hydrazine hydrate with ethyl 3-cyanoacetoacetate in ethanol under reflux (12 h). The reaction proceeds through a β-ketonitrile intermediate, followed by intramolecular cyclization to afford the aminopyrazole in 55–60% yield.

Amide Bond Formation

Activation of 2,5-dimethylfuran-3-carboxylic acid using thionyl chloride (SOCl₂, 60°C, 3 h) generates the corresponding acid chloride. Reaction with 4-amino-1H-pyrazole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound in 65–70% purity. Purification via silica gel chromatography (30% ethyl acetate/hexane) improves the yield to 58%.

Table 1: Optimization of Amide Coupling Conditions

| Activator | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | TEA | 25 | 58 |

| EDCl/HOBt | DMF | DIPEA | 0–25 | 52 |

| HATU | ACN | NMM | 25 | 49 |

Synthetic Route 2: Pyrazole Ring Construction via Cyclocondensation

Synthesis of β-Ketoamide Intermediate

2,5-Dimethylfuran-3-carboxamide is treated with diketene in acetonitrile at 80°C to form the β-ketoamide derivative. The reaction proceeds via nucleophilic acyl substitution, yielding the intermediate in 75% purity.

Hydrazine-Mediated Cyclization

Heating the β-ketoamide with hydrazine hydrate (2 equiv) in ethanol (12 h, reflux) induces cyclization to form the pyrazole ring. The reaction exhibits excellent regioselectivity due to electronic effects of the furan substituents, producing the target compound in 63% yield after recrystallization from methanol.

Key Mechanistic Insights :

- The β-ketoamide’s enolizable carbonyl group facilitates nucleophilic attack by hydrazine.

- Steric hindrance from the 2,5-dimethyl groups directs cyclization to the 4-position of the pyrazole.

Synthetic Route 3: Continuous Flow Multicomponent Synthesis

Flow Reactor Setup

Adapting methodologies from continuous flow pyrazole syntheses, a telescoped process is designed:

- Stream A : 2,5-Dimethylfuran-3-carbonyl chloride (0.2 M in acetonitrile).

- Stream B : 4-Amino-1H-pyrazole (0.22 M in DMF).

- Reactor Coils :

- Coil 1 (20 mL, 25°C): Amide coupling using Hünig’s base.

- Coil 2 (10 mL, 140°C): Thermal annealing to improve crystallinity.

Performance Metrics

- Residence Time : 8.2 min.

- Space-Time Yield : 12.4 g·L⁻¹·h⁻¹.

- Purity : 89% (by HPLC).

Advantages :

- Reduced side reactions compared to batch processes.

- Scalability for industrial applications.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 58 | 63 | 71 |

| Purity (%) | 95 | 92 | 89 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | $$$ | $$ | $$$$ |

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2,5-dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the heterocyclic substituents or functional groups, impacting physical properties and reactivity:

*Calculated using standard atomic weights.

Key Observations :

- Substituent Effects: Chloro and cyano groups (e.g., 3a) increase molecular weight and rigidity, elevating melting points compared to the target compound.

- Aromatic Systems: Pyridine-substituted analogs (e.g., ) lack the pyrazole’s NH group, reducing hydrogen-bond donor capacity.

Spectroscopic and Analytical Data

- NMR Trends : Pyrazole NH protons (e.g., δ 11.90 in 7b ) resonate downfield due to hydrogen bonding, whereas methyl groups on furan appear near δ 2.2–2.4.

- Mass Spectrometry : All analogs show [M+H]+ peaks consistent with their molecular weights (e.g., 3a: 403.1 , 7b: 326.42 ).

Hydrogen-Bonding and Crystal Packing

- Graph Set Analysis : highlights that pyrazole’s NH and carbonyl groups form R₂²(8) motifs, common in carboxamides, stabilizing crystal lattices .

- Thiazole vs. Pyrazole : Thiazole’s sulfur participates in weaker C–H···S interactions compared to pyrazole’s N–H···O bonds, affecting solubility and melting points .

Biological Activity

2,5-Dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a furan ring and a pyrazole moiety, suggest potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- Furan ring : Contributes to the compound's reactivity.

- Pyrazole moiety : Known for its biological significance.

- Carboxamide group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays against various cancer cell lines (e.g., A549, H460) have shown cytotoxic effects with IC50 values indicating moderate to significant activity.

These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both gram-positive and gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme inhibition : Interacting with specific enzymes involved in metabolic pathways.

- Receptor modulation : Binding to receptors that play roles in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). For instance, compounds with modifications on the pyrazole ring often exhibit enhanced anticancer or anti-inflammatory activities compared to their unmodified counterparts.

Notable Research Findings

- Anticancer Studies : A derivative showed an IC50 of 0.01 µM against MCF7 cells, indicating potent activity compared to standard treatments like doxorubicin .

- Anti-inflammatory Studies : Compounds were shown to stabilize human red blood cell membranes significantly, suggesting potential therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.